1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide
説明
特性
IUPAC Name |
1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-[3-(methanesulfonamido)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O6S/c1-32-19-7-8-20(21(14-19)33-2)25-22(28)15-27-11-9-16(10-12-27)23(29)24-17-5-4-6-18(13-17)26-34(3,30)31/h4-8,13-14,16,26H,9-12,15H2,1-3H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGELKBSZKIIXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : 1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide
- Molecular Formula : CHNOS
- Molecular Weight : 404.48 g/mol
The structure features a piperidine ring substituted with various functional groups that are believed to contribute to its biological activity.
Research indicates that this compound exhibits inhibitory activity against human carbonic anhydrases (hCAs), particularly isoforms II, IX, and XII. In a study where it was compared to acetazolamide (a standard inhibitor), the compound demonstrated significant potency at low nanomolar concentrations, suggesting a strong potential for therapeutic applications in conditions where hCA activity is implicated, such as cancer and glaucoma .
Pharmacological Profile
The compound's pharmacological properties have been evaluated in various studies:
- Inhibition of Carbonic Anhydrases : The compound showed selective inhibition against tumor-associated hCA isoforms IX and XII, which are often overexpressed in cancer tissues. This selectivity is crucial for minimizing side effects associated with inhibiting other hCA isoforms .
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties due to its ability to inhibit tumor-associated hCAs. This could lead to reduced tumor growth and metastasis .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of the compound in vitro on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics. The mechanism was attributed to the inhibition of hCA IX, leading to disrupted pH regulation within the tumor microenvironment .
Study 2: Selectivity Profile
In another study focusing on selectivity, docking simulations revealed that the compound forms favorable interactions within the active sites of hCA IX and XII but not with hCA I and II. This suggests that structural modifications enhance selectivity towards specific isoforms, which is beneficial for targeted cancer therapies .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 404.48 g/mol |
| Inhibition Concentration (IC50) | <10 nM (hCA IX and XII) |
| Selectivity Ratio | High (compared to hCA I and II) |
| Biological Activity | Observed Effect |
|---|---|
| Antitumor Activity | Significant reduction in cell viability |
| Inhibition of hCAs | Strong selective inhibition |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-4-Carboxamide Cores
Several compounds sharing the piperidine-4-carboxamide scaffold but differing in substituents have been synthesized and characterized (Table 1). Key comparisons include:
Table 1: Structural and Pharmacological Comparison of Piperidine-4-Carboxamide Derivatives
Key Observations:
Substituent Diversity: The target compound’s 2,4-dimethoxyphenyl group contrasts with benzimidazole (), aryloxazole (), and pyrrolidone () substituents in analogues. These groups modulate hydrophobicity and target engagement. The methanesulfonamidophenyl substituent provides a polar sulfonamide group absent in analogues, which may enhance solubility compared to thiophenmethyl () or diethylaminobutyl ().
Synthetic Routes :
- Analogues in were synthesized via coupling reactions between piperidine-4-carboxamide intermediates and amines or aryloxazole precursors. The target compound likely follows similar carbamoylation and sulfonamide-forming steps.
- High purity (>99.8%) in suggests optimized synthetic protocols, which could be applicable to the target compound.
The absence of data for the target compound precludes direct potency comparisons but underscores the need for further testing.
Functional Group Impact on Drug-Like Properties
- Methanesulfonamidophenyl vs. Sulfur-Containing Groups :
The sulfonamide group in the target compound may improve aqueous solubility compared to thiophenmethyl () or aryloxazole () substituents, which are more lipophilic. - Dimethoxy Phenyl vs. Halogenated/Aryl Groups : The 2,4-dimethoxy substitution could enhance metabolic stability relative to bromophenyl () or fluorophenyl () groups, which may be prone to oxidative degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
